7-Bromo-5-fluoro-1,3-benzoxazole
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Overview
Description
7-Bromo-5-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C7H3BrFNO It is a derivative of benzoxazole, where the benzene ring is substituted with bromine and fluorine atoms at the 7th and 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated and fluorinated precursors. One common method involves the reaction of 2-aminophenol with 5-bromo-2-fluorobenzoyl chloride under basic conditions to form the desired benzoxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Electrophilic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzoxazole ring.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid for nitration and sulfonation reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoxazoles with various functional groups.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Scientific Research Applications
7-Bromo-5-fluoro-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoro-1,3-benzoxazole depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors in microbial or cancer cells, leading to cell death or growth inhibition. The bromine and fluorine atoms enhance its binding affinity and selectivity towards molecular targets.
Material Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes within the molecular structure, contributing to its semiconducting properties.
Comparison with Similar Compounds
5-Fluoro-1,3-benzoxazole: Lacks the bromine atom, resulting in different reactivity and applications.
7-Bromo-1,3-benzoxazole: Lacks the fluorine atom, affecting its electronic properties and biological activity.
5-Bromo-1,3-benzoxazole: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness: 7-Bromo-5-fluoro-1,3-benzoxazole is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. This dual substitution enhances its versatility in chemical reactions and broadens its range of applications in various fields.
Properties
IUPAC Name |
7-bromo-5-fluoro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUJNCMHFBLMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CO2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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